N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Descripción
N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 6-position with a 4-fluorobenzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain. This structure combines a heterocyclic scaffold with aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.
Propiedades
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEZUWBTZZLFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that this compound may interact with various biochemical pathways related to its potential targets.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Comparación Con Compuestos Similares
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Compound 872995-30-7 ()
- Structure : Substituted at the 6-position with a 3-(trifluoromethyl)benzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain .
- Implications : The electron-withdrawing CF₃ group may alter binding interactions in hydrophobic pockets compared to the fluorine atom .
TPA023 ()
- Structure : Features a tert-butyl group , 2-ethyltriazolylmethoxy , and 2-fluorophenyl substituents.
- Key Differences : The tert-butyl group enhances steric bulk, which may improve receptor selectivity (e.g., GABA α2/α3 subtypes). The absence of a benzamide chain distinguishes its pharmacokinetic profile.
- Biological Activity: A non-sedating anxiolytic with α2/α3-subtype selectivity, demonstrating the importance of substituent-driven receptor specificity .
L838417 ()
- Structure : Contains 7-tert-butyl , 2,5-difluorophenyl , and triazolylmethoxy groups.
- The triazolylmethoxy group may enhance solubility compared to thioether linkages .
Analogs with Varied Heterocyclic Cores
Compounds 10–15 ()
- Structure: 1,2,4-triazole derivatives with phenyl/4-fluorophenyl ethanone substituents.
- IR data confirm the thione tautomer predominates, which may influence redox properties compared to the target compound’s thioether .
Example 53 ()
- Structure : Pyrazolo[3,4-d]pyrimidine core with fluoro substituents and isopropylbenzamide .
- Key Differences : The pyrimidine core offers different hydrogen-bonding capabilities. The isopropyl group in the benzamide chain may increase steric hindrance, affecting target engagement .
Substituent-Driven Functional Comparisons
| Substituent Type | Target Compound | Analog (Example) | Impact on Properties |
|---|---|---|---|
| Aromatic Thioether | 4-fluorobenzylthio | 3-(trifluoromethyl)benzylthio | ↑ Lipophilicity, ↓ metabolic stability (CF₃) |
| Benzamide Chain | 4-methylbenzamide | 2-fluoro-N-isopropylbenzamide | ↑ Steric bulk (isopropyl) alters binding |
| Core Heterocycle | [1,2,4]triazolo[4,3-b]pyridazine | Pyrazolo[3,4-d]pyrimidine | Alters π-stacking and solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
